molecular formula C12H22O11 B1674814 D-Leucrose CAS No. 7158-70-5

D-Leucrose

Cat. No.: B1674814
CAS No.: 7158-70-5
M. Wt: 342.3 g/mol
InChI Key: DXALOGXSFLZLLN-WTZPKTTFSA-N
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Description

D-Leucrose is a naturally occurring disaccharide and an isomer of sucrose. It is composed of glucose and fructose units linked together. This compound is known for its potential as an alternative sweetener due to its suitable sweetness and potential physiological benefits. It is found in small quantities in honey, pollen, and sugarcane.

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Leucrose can be synthesized through the isomerization of sucrose using specific enzymes. One common method involves the use of dextransucrase, an enzyme produced by certain bacteria such as Leuconostoc mesenteroides. This enzyme catalyzes the transfer of glucose units from sucrose to form this compound .

Industrial Production Methods: Industrial production of this compound involves the enzymatic conversion of sucrose. The process typically includes the following steps:

    Enzyme Production: Cultivation of bacteria that produce dextransucrase.

    Enzymatic Reaction: Mixing sucrose with the enzyme to catalyze the formation of this compound.

    Purification: Separation and purification of this compound from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions: D-Leucrose undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding acids.

    Reduction: Reduction of this compound can yield sugar alcohols.

    Substitution: It can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like acetic anhydride can be used for acetylation reactions.

Major Products:

    Oxidation: Formation of glucuronic acid and fructuronic acid.

    Reduction: Formation of glucitol and fructitol.

    Substitution: Formation of acetylated derivatives.

Scientific Research Applications

Nutritional Applications

D-Leucrose has been studied for its effects on metabolic health, particularly in relation to obesity and diabetes. Research indicates that this compound can improve metabolic profiles in animal models.

  • Metabolic Health : A study involving C57BL/6 mice demonstrated that replacing a portion of sucrose with this compound in a high-fat diet significantly improved fasting blood glucose levels and reduced hepatic triglyceride accumulation. The study showed that this compound supplementation led to down-regulation of lipogenesis-related genes while up-regulating β-oxidation-related genes, suggesting its potential as a therapeutic agent for metabolic disorders .
  • Digestibility : In human trials, this compound was found to be easily digestible, with lower blood glucose levels compared to sucrose. This suggests that it may be a preferable sweetener for individuals managing blood sugar levels .

Cariological Benefits

This compound is noted for its non-cariogenic properties, making it a suitable alternative to traditional sugars in dental health contexts.

  • Dental Health : Research has shown that this compound does not promote acid formation when incubated with dental plaque bacteria such as Streptococcus mutans. This property indicates its potential use in formulations aimed at reducing dental caries .

Food Industry Applications

The food industry has recognized this compound for its sweetening capabilities without the adverse effects associated with sucrose.

  • Sweetening Agent : this compound can be utilized as a sweetening agent in various food products due to its high sweetness intensity and low caloric content. It is particularly appealing for diabetic-friendly formulations because it does not spike insulin levels significantly compared to conventional sugars .

Biochemical Research

This compound serves as a substrate in biochemical research, particularly in studies related to carbohydrate metabolism.

  • Enzymatic Studies : Studies have demonstrated that this compound is efficiently metabolized by enzymes such as alpha-glucosidase and other carbohydrases from human jejunal mucosa. This makes it a valuable compound for investigating carbohydrate digestion and absorption mechanisms .

Potential as an Immunomodulator

Emerging research suggests that this compound may have immunomodulatory effects.

  • Immunological Applications : Some studies propose that oligosaccharides, including this compound derivatives, may act as immunomodulators or prebiotics, potentially enhancing gut health and immune function. This area remains an active field of research, with ongoing investigations into the biological functions of oligosaccharides .

Data Summary Table

Application AreaFindingsReferences
Nutritional HealthImproved metabolic profiles; reduced triglycerides; lower blood glucose levels ,
Dental HealthNon-cariogenic; no acid formation with dental plaque bacteria
Food IndustryUsed as a sweetening agent; suitable for diabetic formulations
Biochemical ResearchEfficiently metabolized by digestive enzymes; useful in carbohydrate metabolism studies ,
Immunomodulatory PotentialPossible prebiotic effects; ongoing research into immune system interactions

Mechanism of Action

D-Leucrose exerts its effects primarily through its interaction with enzymes involved in carbohydrate metabolism. It is metabolized by enzymes such as sucrase and isomerase, which break down this compound into glucose and fructose. These monosaccharides are then further metabolized through glycolysis and other metabolic pathways to produce energy.

Comparison with Similar Compounds

    Trehalulose: Another isomer of sucrose with similar sweetness and potential health benefits.

    Turanose: A disaccharide isomer of sucrose with different linkage positions.

    Isomaltulose: A disaccharide with a slower digestion rate compared to sucrose.

Uniqueness of D-Leucrose: this compound is unique due to its specific enzymatic production method and its potential physiological benefits, such as lower cariogenicity and a slower impact on blood glucose levels compared to sucrose .

Biological Activity

D-Leucrose, a disaccharide composed of glucose and fructose linked by an α(1→5) glycosidic bond, has garnered attention in recent years due to its unique biological properties and potential applications in various fields, including medicine and nutrition. This article delves into the biological activity of this compound, highlighting its metabolic effects, safety profile, and implications for health.

This compound is structurally similar to sucrose but differs in its glycosidic linkage. Its chemical formula is C12H22O11C_{12}H_{22}O_{11}, and it crystallizes as a monohydrate. This disaccharide exhibits reducing sugar characteristics and shows considerable resistance to acid hydrolysis due to its specific bond configuration.

Digestion and Absorption

This compound is efficiently metabolized in the human body, primarily in the jejunum, where it undergoes enzymatic hydrolysis into glucose and fructose. Studies indicate that this compound does not significantly alter blood glucose levels compared to sucrose, suggesting a potential role in managing blood sugar levels without causing spikes . In a study involving human subjects, this compound consumption led to lower blood glucose and fructose profiles compared to sucrose, with unchanged insulin levels .

Impact on Obesity and Metabolic Disorders

Recent research has explored the effects of this compound on metabolic changes associated with obesity. A study involving C57BL/6 mice fed a high-fat diet (HFD) supplemented with this compound showed improved fasting blood glucose levels and reduced hepatic triglyceride content. The supplementation also downregulated genes related to lipogenesis, indicating a potential role in combating obesity-related metabolic disorders .

Safety Profile

This compound has been evaluated for its safety in both animal models and human studies. In trials where rats were administered this compound, no adverse effects on general health were observed, and the compound was found to be easily digestible . Furthermore, it has shown non-cariogenic properties when tested against dental plaque bacteria such as Streptococcus mutans, indicating its potential as a safer alternative sweetener .

Potential as a Sweetener

Due to its slower digestion rate compared to sucrose, this compound may serve as a beneficial alternative sweetener for individuals managing diabetes or metabolic syndrome. Its unique sweetness perception could also provide a favorable option for low-calorie diets .

Role as an Immunomodulator

Emerging studies suggest that this compound may act as an immunomodulator. It is hypothesized that it could enhance immune responses through its interaction with gut microbiota and its prebiotic effects, although further research is necessary to confirm these mechanisms .

Comparative Analysis of Biological Activity

Parameter This compound Sucrose
Metabolism Hydrolyzed into glucose/fructose; lower blood sugar impactRapidly digested; higher blood sugar spikes
Safety Non-cariogenic; no significant toxicity observedCariogenic potential
Impact on Obesity Reduces hepatic fat accumulation; regulates lipogenesisAssociated with increased fat accumulation
Sweetness Perception Unique sweetness profileStandard sweetness

Case Studies

  • Leucrose Supplementation in Mice : Mice fed a high-fat diet with varying levels of this compound showed significant improvements in metabolic markers compared to control groups. The study emphasized the downregulation of lipogenesis-related genes as a key finding .
  • Human Trials on Digestibility : In clinical trials, subjects consuming this compound exhibited lower blood glucose levels than those consuming sucrose, highlighting its potential for diabetic management .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for D-Leucrose, and how can researchers optimize yield and purity?

  • Methodology : Begin with literature reviews to identify existing synthetic pathways (e.g., enzymatic vs. chemical synthesis). Optimize reaction conditions (temperature, pH, catalysts) using design-of-experiment (DoE) frameworks. Validate purity via HPLC or NMR, referencing protocols for carbohydrate chemistry . For yield optimization, employ kinetic studies and statistical tools like response surface methodology (RSM) to model variable interactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s stereochemical configuration?

  • Methodology : Use a combination of 13C^{13}\text{C} NMR and X-ray crystallography to resolve stereochemistry. Cross-validate findings with circular dichroism (CD) spectroscopy. Ensure sample purity (>98%) via preparatory chromatography, and reference spectral databases (e.g., CAS Registry) to avoid misinterpretation of peak assignments .

Q. How should researchers design reproducible assays to study this compound’s solubility and stability under physiological conditions?

  • Methodology : Employ standardized buffer systems (e.g., phosphate-buffered saline at pH 7.4) and controlled temperature environments. Use UV-Vis spectroscopy for solubility quantification and accelerated stability testing (e.g., Arrhenius model for degradation kinetics). Document deviations and calibrate instruments daily to ensure data reliability .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported physicochemical properties of this compound (e.g., melting point discrepancies)?

  • Methodology : Conduct meta-analyses of primary literature to identify methodological variations (e.g., heating rates in DSC vs. capillary methods). Replicate experiments using standardized protocols and include internal controls (e.g., sucrose as a reference). Apply statistical tests (e.g., ANOVA) to assess inter-lab variability and publish detailed supplementary materials for transparency .

Q. How can hypothesis-driven studies address gaps in understanding this compound’s role in microbial metabolism?

  • Methodology : Formulate hypotheses using the PICO framework (Population: specific microbes; Intervention: this compound exposure; Comparison: other carbon sources; Outcome: metabolic flux). Use 13C^{13}\text{C}-isotope tracing and LC-MS metabolomics to track carbon utilization. Validate hypotheses with genetic knockouts (e.g., CRISPR-Cas9) in model organisms .

Q. What computational and experimental approaches are recommended for elucidating this compound’s interaction with human receptors?

  • Methodology : Combine molecular docking simulations (e.g., AutoDock Vina) with surface plasmon resonance (SPR) for binding affinity measurements. Validate in vitro using competitive assays (e.g., fluorescence polarization). Ensure negative controls (e.g., D-glucose) and replicate experiments across independent labs to confirm specificity .

Q. Methodological and Analytical Challenges

Q. How can researchers ensure reproducibility when scaling up this compound synthesis from milligram to gram quantities?

  • Methodology : Use process analytical technology (PAT) for real-time monitoring (e.g., in situ FTIR). Characterize intermediates rigorously and adhere to ICH Q11 guidelines for critical quality attributes (CQAs). Document scale-up parameters (e.g., mixing efficiency, heat transfer) in supplementary materials .

Q. What statistical frameworks are suitable for analyzing dose-response relationships in this compound toxicity studies?

  • Methodology : Apply nonlinear regression models (e.g., Hill equation) to EC50_{50}/IC50_{50} data. Use Bayesian hierarchical models to account for inter-experiment variability. Validate assumptions via residual analysis and sensitivity testing. Share raw datasets and code repositories to enable peer validation .

Q. Literature and Theoretical Frameworks

Q. How can researchers systematically evaluate conflicting literature on this compound’s biological activity?

  • Methodology : Perform systematic reviews using PRISMA guidelines. Categorize studies by experimental design (e.g., in vitro vs. in vivo) and quality (e.g., Jadad score). Use meta-regression to identify confounding variables (e.g., cell line differences). Highlight methodological limitations in discussion sections .

Q. What criteria should guide the formulation of novel research questions about this compound’s potential therapeutic applications?

  • Methodology : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant). Prioritize questions addressing mechanistic gaps (e.g., "How does this compound modulate insulin signaling compared to analogs?"). Validate feasibility via pilot studies and consult interdisciplinary teams for ethical and translational relevance .

Properties

IUPAC Name

(2R,3S,4S,5R)-2-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-4-6(15)8(17)9(18)11(22-4)23-5-2-21-12(20,3-14)10(19)7(5)16/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFGFRMPGVDDGE-GWRCVIBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)(CO)O)O)O)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([C@@H]([C@](O1)(CO)O)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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